molecular formula C18H15F2N3O3S2 B2542497 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide CAS No. 796992-25-1

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2542497
CAS No.: 796992-25-1
M. Wt: 423.45
InChI Key: QBHCYJHNDWNLBK-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C18H15F2N3O3S2 and its molecular weight is 423.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • Compounds related to this chemical structure have been utilized in the synthesis of new pyridine derivatives with potential antibacterial and antifungal activities. For instance, Patel and Agravat (2007) detailed the synthesis of 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride derivatives, showcasing their antimicrobial potential (Patel & Agravat, 2007).

Development of Novel Chemical Compounds

  • Innovative chemical compounds with structures similar to “N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide” have been synthesized for various applications. For example, the work by Caballero et al. (2001) on 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene) demonstrates the development of novel multidentate N-heterocyclic biscarbene and its silver(I) complex derivative (Caballero et al., 2001).

Antimicrobial Studies

  • Anuse et al. (2019) reported on the synthesis, SAR, In-Silico appraisal, and antimicrobial study of substituted 2-aminobenzothiazoles derivatives, emphasizing the importance of such structures in combating microbial resistance (Anuse et al., 2019).

Radiopharmaceutical Applications

  • Wang et al. (2013) synthesized a derivative similar to the given chemical, targeting its potential as a PET agent for imaging B-Raf(V600E) in cancers. This indicates the role of such compounds in diagnostic imaging and cancer research (Wang et al., 2013).

Synthesis Methodology

  • The study by Bobeldijk et al. (1990) on the synthesis of (S)‐BZM and (R)‐BZM, starting from 2,6-dimethoxybenzoic acid, exemplifies the complex synthetic processes involved in the creation of similar compounds (Bobeldijk et al., 1990).

Chemical Synthesis and Properties

  • Research by Shockravi et al. (2009) on the synthesis of organosoluble fluorinated polyamides bearing 2-2′-Thio-bis(4-methyl Phenoxy) groups highlights the diverse applications of such compounds in materials science and polymer chemistry (Shockravi et al., 2009).

Environmental and Analytical Applications

  • Zargoosh et al. (2015) utilized a compound with a similar structure for the removal of Cd2+ and Zn2+ from industrial wastes, demonstrating the potential of these compounds in environmental remediation and analysis (Zargoosh et al., 2015).

Development of Antibacterial Agents

  • Palkar et al. (2017) designed and synthesized novel analogs of benzothiazolyl substituted pyrazol-5-ones, showing significant antibacterial activity. This research underlines the importance of such structures in the development of new antibacterial agents (Palkar et al., 2017).

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S2/c19-12-9-14(20)16-15(10-12)27-18(21-16)22-17(24)11-4-3-5-13(8-11)28(25,26)23-6-1-2-7-23/h3-5,8-10H,1-2,6-7H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHCYJHNDWNLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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